Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate

Description

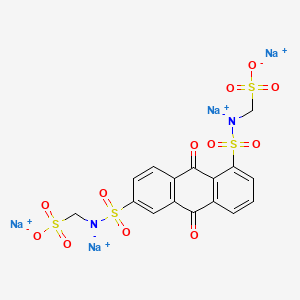

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is a sulfonated anthraquinone derivative characterized by its 1,6-disubstituted anthracene core, sulphonylimino linkers, and tetrasodium counterions. The compound’s structure confers high water solubility due to its four sulfonate groups, making it suitable for applications requiring aqueous compatibility, such as dyes, chelating agents, or functional materials.

Properties

CAS No. |

74727-48-3 |

|---|---|

Molecular Formula |

C16H10N2Na4O12S4 |

Molecular Weight |

642.5 g/mol |

IUPAC Name |

tetrasodium;[9,10-dioxo-5-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate |

InChI |

InChI=1S/C16H12N2O12S4.4Na/c19-15-11-2-1-3-13(34(29,30)18-8-32(24,25)26)14(11)16(20)10-5-4-9(6-12(10)15)33(27,28)17-7-31(21,22)23;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2 |

InChI Key |

FQNWRJLTNARLQA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves multiple steps, starting with the preparation of the anthracene core The anthracene is then functionalized with sulphonylimino groups through a series of reactions involving sulfonation and imination

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The sulphonylimino and methanesulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with specific molecular targets. The sulphonylimino groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also interact with cellular membranes, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Anthraquinone Sulfonate Dyes

- Acid Green 25 (Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate)) : Substituents: Methylsulphonate groups at the 1,4-anthracene positions. Counterions: Disodium.

- CI 61585 (Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate)) : Substituents: Bulky trimethylbenzenesulphonate groups. Counterions: Sodium. Key Difference: Steric hindrance from trimethylbenzene groups reduces solubility compared to the target’s simpler methanesulphonate substituents.

Brominated and Amine-Functionalized Analogs

- 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid (CAS 117-13-5) : Substituents: Amino and bromo groups at the 5- and 8-positions. Counterions: Not specified (likely acidic form). Key Difference: Amino groups enhance electron density, increasing reactivity in electrophilic substitutions, whereas the target’s sulphonylimino groups are electron-withdrawing.

Physicochemical Properties

Solubility

Thermal Stability

- Ethanoanthracene derivatives () with nitro groups exhibit high melting points (248–297°C), suggesting that the target compound’s dioxoanthracene core may similarly enhance thermal stability .

Dye Chemistry

- Acid Green 25 is used as a cosmetic colorant with a high extinction coefficient, a property likely shared by the target compound due to its extended conjugation .

- The 1,6-diyl substitution in the target may shift $\lambda_{\text{max}}$ to longer wavelengths compared to 1,4-diyl analogs, improving color vibrancy .

Chelation and Host-Guest Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.